molecular formula C6H3N5OS B2502944 4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile CAS No. 948575-58-4

4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile

Cat. No.: B2502944
CAS No.: 948575-58-4
M. Wt: 193.18
InChI Key: HCEIUSVSYUEJQC-UHFFFAOYSA-N
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Description

4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile (CAS 948575-58-4) is a high-purity chemical compound with the molecular formula C6H3N5OS and a molecular weight of 193.19 g/mol . This complex heterocycle features a fused pyrazolo[1,5-a][1,5-a][1,3,5]triazine core system, which is of significant interest in medicinal and materials chemistry . The presence of multiple nitrogen atoms in its structure influences properties such as basicity, nucleophilicity, and the capability to form hydrogen bonds and metal complexes, making it a versatile scaffold for research . Compounds containing the pyrazolo-triazine moiety are investigated for their potential bioactivity, and derivatives have been explored as selective cyclin-dependent kinase inhibitors, indicating relevance in anticancer research . Furthermore, related naphthopyrazolotriazine compounds have been synthesized and studied for their fluorescent properties, suggesting potential applications in materials science, such as in the development of optical materials or fluorescent probes . Researchers value this compound for constructing novel fused heterocyclic systems with tunable electronic properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

4-oxo-2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5OS/c7-1-3-2-8-11-4(3)9-5(13)10-6(11)12/h2,8H,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSVKEIPYJUYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=S)NC(=O)N2N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with cyanogen bromide under controlled conditions. The reaction conditions often require specific temperatures and pH levels to ensure the successful formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the carbonitrile group.

Major Products Formed

The major products formed from these reactions include disulfides, amines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and disruption of metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazolo-Triazine Derivatives

The pyrazolo[1,5-a][1,3,5]triazine scaffold is a purine bioisostere, enabling interactions with biological targets such as kinases and CNS receptors. Key structural variations among analogs influence solubility, reactivity, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Position) Key Functional Features References
4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile -OH (4), -SH (2), -CN (8) Polar groups enhance H-bonding potential
MH4b1 (2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine) -S-Et (2), -Me (7), 4-MePh (4) Lipophilic groups improve CNS penetration
7b (2-((S)-1-Amino-2-butanol)-4-(N-benzylamino)-8-isopropylpyrazolo[1,5-a][1,3,5]triazine) -NH-benzyl (4), -NH-CH(CH2OH)CH2CH3 (2) Amino alcohols enhance solubility
2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile -N-Et-piperazinyl (2), -NH-Ph (4), -CN (8) Bulky substituents modulate selectivity

Key Observations:

  • Polarity vs.
  • Bioisosteric Potential: Amino alcohol-substituted analogs (e.g., 7b) mimic purine structures, making them suitable for kinase inhibition studies .
  • Synthetic Flexibility: The cyano group at position 8 allows further derivatization, as seen in compounds like CID56207 (), which incorporate piperazinyl moieties .

Anticonvulsant Activity:

  • MH4b1 demonstrated significant activity in maximal electroshock (MES) and 6 Hz psychomotor seizure models but was inactive against pentylenetetrazole (PTZ)-induced seizures .
  • EAC-21, EAC-31, EAC-33 : Showed marginal protection in seizure models, highlighting the critical role of substituents in efficacy .

Kinase Inhibition:

  • 7b and analogs: Designed as CDK inhibitors, these compounds leverage amino alcohol groups to mimic ATP-binding interactions .
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines : Derived from similar synthetic routes, these derivatives exhibit antimicrobial activity, underscoring the scaffold’s versatility .

Inference for Target Compound : The presence of -OH and -SH groups may favor interactions with hydrophilic targets (e.g., enzymes or receptors with polar active sites), but further studies are needed to confirm this.

Biological Activity

4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H6N6OS
  • Molecular Weight : 218.23 g/mol

This compound features a triazine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazine moiety. For instance:

  • Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of triazine compounds exhibit significant cytotoxicity against several cancer cell lines. The IC50 values for different derivatives show promising results:
    • A549 (lung cancer): IC50 = 0.20 μM
    • MCF-7 (breast cancer): IC50 = 1.25 μM
    • HeLa (cervical cancer): IC50 = 1.03 μM .

These values suggest that modifications to the triazine structure can enhance anticancer activity.

The mechanism by which this compound exerts its effects includes:

  • Inhibition of Enzymes : Compounds with a triazine core have been shown to inhibit key enzymes involved in tumorigenesis, such as PI3K and mTOR pathways. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .

Table of Biological Activities

Biological ActivityTarget Cell LinesIC50 Values (μM)
AnticancerA5490.20
MCF-71.25
HeLa1.03
HepG212.21

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized various triazine derivatives and tested their anticancer efficacy. The study found that certain modifications led to enhanced potency against breast and lung cancer cell lines . The findings suggest that the introduction of specific functional groups can significantly affect the biological activity of these compounds.

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory activity of triazine derivatives. It was noted that these compounds could effectively inhibit the phosphorylation of AKT, a critical player in cancer cell survival pathways . This mechanism underscores the potential for developing targeted therapies based on these compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile?

  • Methodology : Synthesis typically involves constructing the pyrazolo-triazine core followed by sequential functionalization. For example:

Core Formation : Cyclocondensation of aminopyrazoles with cyanamide derivatives under acidic conditions.

Hydroxy and Mercapto Group Introduction : Hydrolysis or nucleophilic substitution (e.g., using thiourea for mercapto groups) .

Nitration/Cyanation : Final steps may employ nitrating agents (e.g., HNO₃/H₂SO₄) or cyanation via palladium-catalyzed cross-coupling .

  • Key Considerations : Monitor reaction progress via TLC and optimize pH/temperature to avoid side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Essential Methods :

  • IR Spectroscopy : Identifies functional groups (e.g., -OH at ~3200 cm⁻¹, -SH at ~2550 cm⁻¹, CN at ~2220 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types (e.g., nitrile carbons at ~110–120 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
    • Data Table :
Functional GroupIR (cm⁻¹)¹H NMR (ppm)¹³C NMR (ppm)
-OH3200–3400--
-SH2500–2600--
CN~2220-110–120

Q. How does the reactivity of the mercapto group influence derivatization?

  • Mechanistic Insight : The -SH group undergoes nucleophilic substitution (e.g., alkylation with iodomethane) or oxidation to disulfides. Reaction conditions (pH, solvent polarity) dictate selectivity .
  • Example : In acetic anhydride, -SH may acetylate to form -S-Ac derivatives, requiring anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can solvent choice impact the yield of ring-closing reactions in pyrazolo-triazine synthesis?

  • Optimization Strategy :

  • Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity but may promote side reactions.
  • Ether Solvents (THF, dioxane): Improve solubility of intermediates but slow reaction kinetics .
    • Case Study : Using DMF increased cyclization yield by 15% compared to THF in analogous triazine syntheses .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-triazine derivatives?

  • Analytical Framework :

Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP luminescence) .

Structural Confirmation : Verify compound purity (HPLC ≥95%) to exclude confounding effects from impurities .

Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to compare potency across studies .

Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?

  • Methodology :

Docking Studies : Use AutoDock Vina to predict binding affinity to kinases (e.g., CDK2) based on the triazine core's π-π stacking and hydrogen-bonding motifs .

QSAR Models : Correlate substituent electronic properties (Hammett σ) with inhibitory activity .

  • Example : Methylsulfonyl groups at position 2 improved CDK2 inhibition by 40% in silico, validated by in vitro assays .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar pyrazolo-triazines?

  • Root Causes :

  • Polymorphism : Crystallization solvents (e.g., EtOH vs. DMF/water) yield different crystal forms .
  • Impurities : Residual solvents or byproducts lower observed melting ranges.
    • Resolution : Characterize thermal behavior via DSC and XRPD to identify polymorphic forms .

Biological Activity Profiling

Q. What in vitro assays are recommended to evaluate the anti-inflammatory potential of this compound?

  • Protocol :

NF-κB Inhibition : Luciferase reporter assays in RAW264.7 macrophages stimulated with LPS .

Cytokine ELISA : Quantify TNF-α/IL-6 secretion in supernatant .

Selectivity Screening : Test against COX-1/COX-2 enzymes to rule off-target effects .

Synthetic Optimization Table

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Temperature50–60°CPrevents decomposition
SolventAcetic anhydrideEnhances acetylation
CatalystCuI (5 mol%)Accelerates cyanation
PurificationSilica gel chromatography (EtOAc/hexane)Removes polar impurities

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